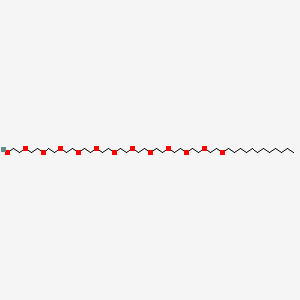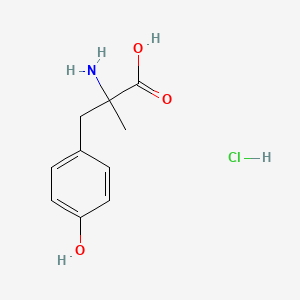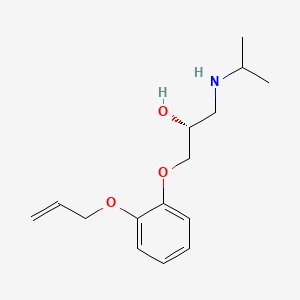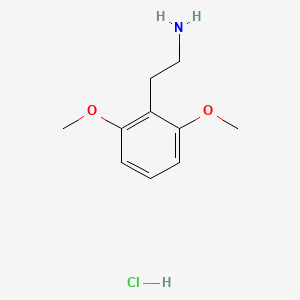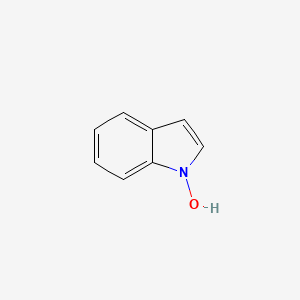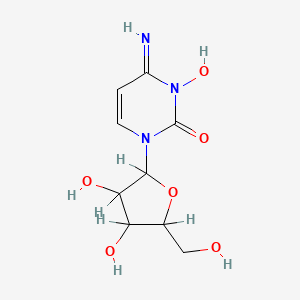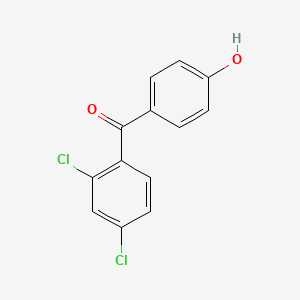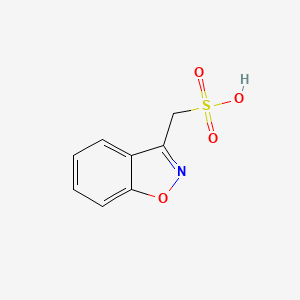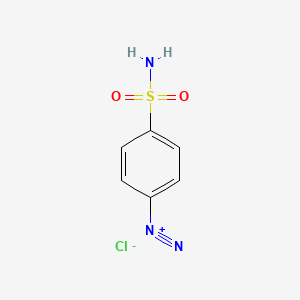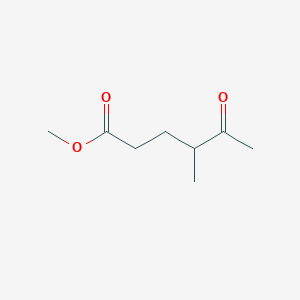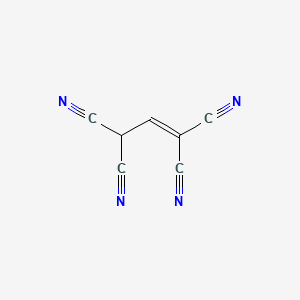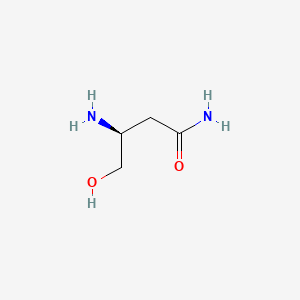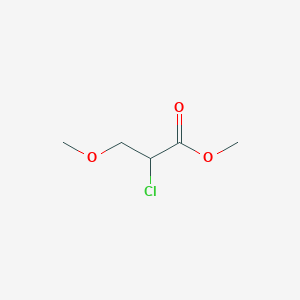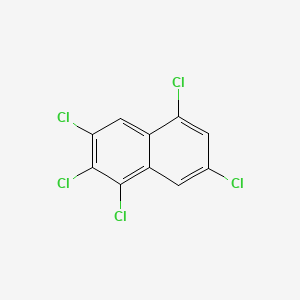
1,2,3,5,7-Pentachloronaphthalene
概要
説明
1,2,3,5,7-Pentachloronaphthalene is a chemical compound with the molecular formula C10H3Cl5 and a molecular weight of 300.4 . It is a pale-yellow or white solid or powder with an aromatic odor . It is used in lubricants and in the manufacture of insulation for electrical wire .
Molecular Structure Analysis
The molecular structure of 1,2,3,5,7-Pentachloronaphthalene consists of a naphthalene core with five chlorine atoms attached at the 1, 2, 3, 5, and 7 positions .Physical And Chemical Properties Analysis
1,2,3,5,7-Pentachloronaphthalene has a boiling point of 636°F and a melting point of 248°F . It has a specific gravity of 1.67 and is insoluble in water . The compound is non-flammable but can give off irritating or toxic gases when heated .科学的研究の応用
Environmental Presence and Analysis
Isomer Analysis in Environmental Samples : Research has identified various isomers of pentachloronaphthalenes (PeCNs), including 1,2,3,5,7-PeCN, in environmental samples such as fly ash from waste incinerators and commercial products like Halowax. These studies focus on the identification and quantification of specific isomers using gas chromatography/mass spectrometry (Imagawa, Yamashita, & Miyazaki, 1993) (Imagawa et al., 1993).
Environmental Contamination and Synthesis : Another study reports on the presence of pentachloronaphthalene in a Japanese polychlorinated biphenyl sample, raising concerns about environmental contamination. This work also touches on the synthesis of these compounds (Roach & Pomerantz, 1974) (Roach & Pomerantz, 1974).
Chemical Properties and Synthesis
Synthesis and Characterization : Studies have improved the methods of preparation and complete characterization of polychloronaphthalenes, including pentachloronaphthalene, providing vital information on their physical and chemical properties (Auger et al., 1993) (Auger et al., 1993).
Structure and Preparation of Derivatives : Research on the chlorination of dichloronaphthalene to create pentachloronaphthalene derivatives adds to the understanding of their chemical structure and potential applications (Mare & Suzuki, 1968) (Mare & Suzuki, 1968).
Environmental Health and Safety
Tissue Distribution and Toxicity : Studies have explored the tissue distribution and elimination of chlorinated naphthalenes, including pentachloronaphthalene, in animals, indicating potential health implications due to bioaccumulation and slow turnover rate in the body (Kilanowicz, Galoch, & Sapota, 2004) (Kilanowicz et al., 2004).
Bioaccumulation in Wildlife : Research shows the selective retention of hexachloronaphthalene and its isomers, including pentachloronaphthalene, in the liver of rats and their presence in environmental samples like fish and bird eggs, highlighting concerns about bioaccumulation in wildlife (Asplund, Jakobsson, Haglund, & Bergman, 1994) (Asplund et al., 1994).
Safety And Hazards
将来の方向性
Studies have been conducted to understand the transfer and effects of 1,2,3,5,7-Pentachloronaphthalene in an experimental food chain consisting of benthic worms and juvenile rainbow trout . This research is crucial for understanding the environmental impact and potential risks associated with this compound.
特性
IUPAC Name |
1,2,3,5,7-pentachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-4-1-6-5(7(12)2-4)3-8(13)10(15)9(6)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKLQPHXHPXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CC(=C(C(=C21)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201774 | |
| Record name | 1,2,3,5,7-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,7-Pentachloronaphthalene | |
CAS RN |
53555-65-0 | |
| Record name | Naphthalene, 1,2,3,5,7-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053555650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5,7-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



